molecular formula C14H16N2O5 B2854779 3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid CAS No. 903190-14-7

3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid

Cat. No.: B2854779
CAS No.: 903190-14-7
M. Wt: 292.291
InChI Key: QDBDXAPKWCBCOT-UHFFFAOYSA-N
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Description

3-[(4,7-Dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid ( 903190-14-7) is an organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a 4,7-dimethoxy-1H-indole-2-carboxyl group linked to a propanoic acid chain via an amide bond. The distinct structure, characterized by methoxy groups at the 4 and 7 positions of the indole ring, confers specific chemical properties, including enhanced stability and solubility in polar solvents . With a molecular formula of C14H16N2O5 and a molecular weight of 292.29 g/mol, this compound serves as a versatile synthetic intermediate . Its primary research value lies in its application as a key building block for the synthesis of more complex molecules. The presence of both a carboxamido group and a carboxylic acid functional group allows for further derivatization, facilitating the formation of peptide bonds or its incorporation into larger molecular systems . It is offered with a high purity specification of 95% to ensure consistency and reproducibility in experimental results . This product is intended for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-10-3-4-11(21-2)13-8(10)7-9(16-13)14(19)15-6-5-12(17)18/h3-4,7,16H,5-6H2,1-2H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBDXAPKWCBCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis .

Mechanism of Action

The mechanism of action of 3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid

This compound replaces the indole core with a sulfamoylphenyl group. However, the absence of the indole ring may reduce π-π interactions with aromatic residues in biological targets. This analog was synthesized for hydrazone derivatization, indicating its utility as a chemical intermediate .

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-Iodophenyl)propanoic Acid

Featuring a 4-iodophenyl group and a tert-butoxycarbonyl (Boc)-protected amine, this compound highlights the role of halogen substituents. The iodine atom’s electronegativity and bulky nature could facilitate halogen bonding or influence steric interactions, unlike the electron-donating methoxy groups in the target compound. The Boc group suggests its use as a synthetic intermediate in peptide chemistry .

4,7-Epoxy-4H-isoindole-4-propanoic Acid

This isoindole derivative contains an epoxy group and a fused bicyclic structure, differing from the indole in ring topology. The epoxy group introduces electrophilic reactivity, which may limit stability compared to the non-reactive methoxy substituents in the target compound. Its molecular weight (398.41 g/mol) exceeds that of the target compound, likely due to the additional oxygen atoms and fused ring system .

3-(Methylthio)propanoic Acid Methyl Ester

A volatile ester derivative with a methylthio (-SMe) group, this compound contrasts with the target’s carboxylic acid and amide functionalities. The ester group increases lipophilicity, favoring membrane permeability but reducing stability in physiological conditions. The methylthio group may participate in unique metabolic pathways compared to methoxy substituents .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Chemical Notes Reference
3-[(4,7-Dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid Not reported Estimated ~348* Indole, dimethoxy, amide, carboxylic acid Potential kinase inhibition, enhanced solubility Target
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid C₉H₁₁N₂O₄S 259.26 Sulfamoylphenyl, amide, carboxylic acid Hydrazone synthesis intermediate
(R)-2-((tert-Boc)amino)-3-(4-iodophenyl)propanoic acid C₁₄H₁₇INO₄ 398.20 Iodophenyl, Boc-protected amine Halogen bonding, synthetic intermediate
4,7-Epoxy-4H-isoindole-4-propanoic acid C₂₁H₂₂N₂O₆ 398.41 Isoindole, epoxy, carboxylic acid Electrophilic reactivity
3-(Methylthio)propanoic acid methyl ester C₅H₁₀O₂S 134.19 Methylthio, ester Volatile, lipophilic

*Estimated based on structural similarity to indole derivatives.

Research Findings and Implications

  • Methoxy vs. Sulfamoyl/Halogen Substituents : The target compound’s methoxy groups balance lipophilicity and solubility, whereas sulfamoyl () or iodine () substituents prioritize polarity or halogen bonding, respectively.
  • Indole vs. Isoindole Cores : The indole’s planar structure facilitates aromatic interactions, while the isoindole’s fused ring () may alter binding conformations.
  • Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound supports salt formation for improved bioavailability compared to esters ().
  • Synthetic Utility : Boc-protected () or epoxy-containing () analogs serve as intermediates, whereas the target’s dimethoxyindole suggests direct biological activity.

Biological Activity

3-[(4,7-Dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities. The specific structure is characterized by the presence of two methoxy groups on the indole ring and a propanoic acid side chain, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit various biological activities, including:

  • Antioxidant Activity : Indoles can scavenge free radicals, reducing oxidative stress.
  • Enzyme Inhibition : Many indole derivatives act as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage due to oxidative stress.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit AChE and BChE, which are critical in the breakdown of neurotransmitters. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive function.
  • Antioxidant Mechanisms : By reducing reactive oxygen species (ROS), the compound may protect against cellular damage.
  • Blood-Brain Barrier Penetration : Studies indicate that certain indole derivatives can cross the blood-brain barrier (BBB), allowing them to exert effects directly in the central nervous system.

Enzyme Inhibition Studies

Recent studies have quantitatively assessed the enzyme inhibition properties of related compounds. For instance, a study reported that certain indole derivatives exhibited IC50 values indicating effective inhibition of AChE and BChE:

CompoundIC50 (μM)Selectivity Index
3n9.77 ± 0.7620.19
3d10.76 ± 1.66Not specified

These values suggest that modifications to the indole structure significantly impact inhibitory potency and selectivity against these enzymes .

Neuroprotection Studies

In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that compounds similar to this compound provide neuroprotection against oxidative stress induced by hydrogen peroxide (H2O2). The protective effect was quantified using assays that measure cell viability post-treatment.

Case Studies

A notable case study involving related indole derivatives highlighted their potential in treating Alzheimer's disease (AD). The study found that these compounds not only inhibited AChE and BChE but also demonstrated antioxidant properties that could mitigate neurodegeneration associated with AD .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid?

  • Methodological Answer : Synthesis typically involves two key steps: (1) preparation of the 4,7-dimethoxyindole-2-carboxylic acid intermediate and (2) coupling with β-alanine or its derivatives.
  • Step 1 : Start with commercially available 4,7-dimethoxyindole. Introduce the carboxylic acid group via formylation followed by oxidation (e.g., using Jones reagent) .
  • Step 2 : Use peptide coupling reagents like HATU or EDC/HOBt to conjugate the indole-2-carboxylic acid with β-alanine. Optimize reaction conditions (e.g., DMF solvent, 0°C to RT, inert atmosphere) to minimize side reactions .
    Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield
1Jones reagent, acetone, 0°C65-70%
2HATU, DIPEA, DMF, RT50-60%

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns on the indole ring (e.g., methoxy groups at C4/C7) and the propanoic acid chain. Look for characteristic peaks: δ 3.8–4.0 ppm (OCH3), δ 6.5–7.5 ppm (indole aromatic protons) .
  • LC-MS : Verify molecular weight ([M+H]+ expected at ~349.3 g/mol) and purity (>95% for biological assays) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the amide and carboxylic acid groups) .

Q. How should researchers assess solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Incubate at 37°C in assay buffers (pH 2–9) and analyze degradation via HPLC over 24–72 hours. Adjust storage conditions (e.g., -20°C in desiccated form) if instability is observed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Variations : Modify (a) methoxy group positions (e.g., 5,6-dimethoxy vs. 4,7-dimethoxy), (b) indole substitution (e.g., halogenation at C3), or (c) the propanoic acid chain (e.g., esterification for prodrugs) .
  • Assays : Screen analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Use statistical tools (e.g., PCA) to correlate structural features with activity .

Q. What computational strategies predict target binding and pharmacokinetics?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., kinase domains). Prioritize binding poses with hydrogen bonds to the indole carbonyl and hydrophobic interactions with methoxy groups .
  • ADME Prediction : Employ SwissADME to estimate logP (target ~2.5 for balanced solubility/permeability) and cytochrome P450 metabolism risks .

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound purity via LC-MS and NMR. Impurities >1% may skew results .
  • Orthogonal Assays : Confirm activity in cell-free (e.g., enzymatic) and cell-based assays. For example, if a compound shows activity in a kinase assay but not in cell culture, check membrane permeability via Caco-2 assays .
  • Mechanistic Probes : Use competitive inhibitors or CRISPR knockdowns to validate target engagement .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Methodological Answer :
  • Parameter Optimization : Re-examine reaction parameters from conflicting reports (e.g., temperature, reagent equivalents). For example, yields may drop if HATU is used at RT instead of 0°C due to racemization .
  • Side Reactions : Monitor by-products (e.g., dipeptide formation) via TLC or LC-MS. Introduce protecting groups (e.g., Fmoc on β-alanine) to suppress undesired coupling .

Key Considerations for Experimental Design

  • Incorporate Controls : Use known indole-based inhibitors (e.g., indomethacin) as benchmarks in biological assays .
  • Scale-Up Challenges : For multi-step syntheses, optimize column chromatography-free purification (e.g., recrystallization in acetic acid/water) .

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